molecular formula C11H11N3O2 B5692684 4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile

Cat. No.: B5692684
M. Wt: 217.22 g/mol
InChI Key: YVOLPLGZGYDRLU-AATRIKPKSA-N
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Description

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2 It is a derivative of benzonitrile, featuring a nitro group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of a cyanide source. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or other oxidized forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and dimethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethynyl-N,N-dimethylaniline: Similar structure with an ethynyl group instead of a nitro group.

    N,N-dimethylethylenediamine: Contains a dimethylamino group but lacks the nitro and cyano groups.

    Pyridinium salts: Structurally diverse compounds with similar reactivity and applications.

Uniqueness

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile is unique due to its combination of a nitro group, a dimethylamino group, and a cyano group on the benzene ring. This unique structure imparts specific electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13(2)6-5-10-4-3-9(8-12)7-11(10)14(15)16/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLPLGZGYDRLU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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